molecular formula C10H16O2 B14314948 2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one CAS No. 111870-15-6

2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one

Cat. No.: B14314948
CAS No.: 111870-15-6
M. Wt: 168.23 g/mol
InChI Key: INIRZIQROUAKQV-UHFFFAOYSA-N
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Description

2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring substituted with tert-butoxy and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of tert-butyl alcohol with a suitable cyclopropene derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopropene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butoxy-2,3,4,5-tetraphenyl-2-cyclopenten-1-one
  • N-(propan-2-yl)(tert-butoxy)carbohydrazide

Uniqueness

2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one is unique due to its cyclopropene ring structure, which imparts distinct chemical reactivity and stability

Properties

CAS No.

111870-15-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-3-propan-2-ylcycloprop-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-6(2)7-8(11)9(7)12-10(3,4)5/h6H,1-5H3

InChI Key

INIRZIQROUAKQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C1=O)OC(C)(C)C

Origin of Product

United States

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